Benzyltriethylphosphonium chloride

Description

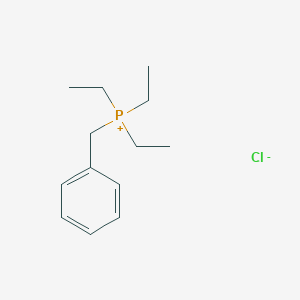

Benzyltriethylphosphonium chloride (CAS: 23666-92-4) is a quaternary phosphonium salt with the molecular formula C₁₃H₂₂ClP and a molecular weight of 244.74 g/mol . Its structure consists of a benzyl group attached to a triethylphosphonium cation, paired with a chloride anion. This compound is widely utilized in organic synthesis as a phase-transfer catalyst (PTC), facilitating reactions between immiscible reactants in biphasic systems. Its high solubility in polar solvents and stability under basic conditions make it advantageous for nucleophilic substitutions and polymerization reactions .

Structure

3D Structure of Parent

Properties

IUPAC Name |

benzyl(triethyl)phosphanium;chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H22P.ClH/c1-4-14(5-2,6-3)12-13-10-8-7-9-11-13;/h7-11H,4-6,12H2,1-3H3;1H/q+1;/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZXRLJIEKITDLN-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC[P+](CC)(CC)CC1=CC=CC=C1.[Cl-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22ClP | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50621921 | |

| Record name | Benzyl(triethyl)phosphanium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50621921 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.74 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23666-92-4 | |

| Record name | Benzyl(triethyl)phosphanium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50621921 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BENZYLTRIETHYLPHOSPHONIUM CHLORIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: Benzyltriethylphosphonium chloride can be synthesized through the reaction of triethylphosphine with benzyl chloride. The reaction typically occurs in an inert solvent such as dichloromethane or toluene, under reflux conditions. The general reaction is as follows:

P(C2H5)3+C6H5CH2Cl→C6H5CH2P(C2H5)3Cl

Industrial Production Methods: In an industrial setting, the production of this compound involves similar synthetic routes but on a larger scale. The reaction is carried out in large reactors with precise control over temperature and pressure to ensure high yield and purity. The product is then purified through recrystallization or distillation .

Chemical Reactions Analysis

Types of Reactions: Benzyltriethylphosphonium chloride undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions, where the chloride ion is replaced by other nucleophiles.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.

Common Reagents and Conditions:

Nucleophiles: Common nucleophiles used in substitution reactions include hydroxide ions, alkoxides, and amines.

Oxidizing Agents: Hydrogen peroxide or other peroxides can be used for oxidation reactions.

Reducing Agents: Lithium aluminum hydride or sodium borohydride are typical reducing agents.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with hydroxide ions would yield benzyltriethylphosphonium hydroxide .

Scientific Research Applications

Organic Synthesis

BTEPC is primarily utilized in organic synthesis as a reagent for the formation of phosphonium ylides and other complex organic molecules. Its application in the Wittig reaction allows for the synthesis of alkenes from aldehydes or ketones, facilitating the development of new pharmaceuticals and agrochemicals. Notable examples include:

- Synthesis of Trans-Stilbenes and Cinnamates: BTEPC acts as a reactant in the Wittig olefination process, enabling the production of trans-stilbenes and cinnamates, which have potential applications in medicinal chemistry .

- Formation of Platinum Chloro-Tetrazole Complexes: Through azidation reactions, BTEPC is employed to synthesize platinum complexes that are relevant in catalysis and materials science .

Phase Transfer Catalysis

BTEPC serves as an effective phase transfer catalyst (PTC), facilitating reactions between immiscible phases. This property is particularly beneficial in:

- Production of Fine Chemicals: The ability to enhance reaction rates and yields makes BTEPC valuable in the synthesis of fine chemicals and agrochemicals .

- Synthesis of Fluoroelastomers: BTEPC is used in the production processes for fluoroelastomers, which are essential for high-performance materials due to their thermal stability and chemical resistance .

Biological Research

In biological studies, BTEPC has been utilized to investigate cell membrane dynamics and transport mechanisms:

- Cell Membrane Studies: Researchers leverage BTEPC to gain insights into cellular processes, which can inform drug development strategies . Its role in understanding membrane interactions aids in the design of more effective therapeutic agents.

Material Science

BTEPC contributes significantly to material science through its use in developing advanced materials:

- Nanocomposites: It acts as a crosslinking agent for tube-like natural halloysite/fluoroelastomer nanocomposites, enhancing mechanical properties and stability .

- Conductive Polymers: The incorporation of BTEPC into polymer matrices can improve conductivity and overall material performance, making it suitable for electronic applications .

Analytical Chemistry

In analytical chemistry, BTEPC is employed in various techniques that aid in the identification and characterization of chemical compounds:

- NMR Spectroscopy: It is utilized as a reagent that enhances spectral resolution and sensitivity during NMR analysis, streamlining research processes .

Summary Table of Applications

| Application Area | Specific Uses | Key Benefits |

|---|---|---|

| Organic Synthesis | Wittig reactions for alkenes | Facilitates new pharmaceutical developments |

| Phase Transfer Catalysis | Production of fine chemicals | Enhances reaction rates |

| Biological Research | Cell membrane dynamics studies | Informs drug development |

| Material Science | Crosslinking agent for nanocomposites | Improves mechanical properties |

| Analytical Chemistry | NMR spectroscopy | Streamlines compound identification |

Case Studies

- Corrosion Inhibition Study : A study evaluated the effectiveness of BTEPC as a corrosion inhibitor for mild steel in acidic environments. Results indicated significant reduction in corrosion rates due to the adsorption of BTEPC on the metal surface, demonstrating its utility in protective coatings .

- Synthesis Methodology : Research detailed a one-pot synthesis method for benzyltriphenylphosphonium acetates using BTEPC, showcasing its efficiency in producing therapeutic agents with potential anti-parasitic activities against Trypanosoma cruzi .

Mechanism of Action

The mechanism by which benzyltriethylphosphonium chloride exerts its effects involves the interaction of the phosphonium ion with various molecular targets. The positively charged phosphonium ion can interact with negatively charged species, facilitating reactions such as nucleophilic substitution. The chloride ion acts as a leaving group, making the compound highly reactive in various chemical processes .

Comparison with Similar Compounds

Structural and Physicochemical Properties

Key Observations :

- Steric Effects : The triethyl groups in this compound reduce steric hindrance compared to the triphenyl groups in BTPPC, enhancing its solubility in aqueous phases and efficiency in polar reaction environments .

- Thermal Stability : Quaternary phosphonium salts like this compound are thermally stable up to 200°C, whereas Benzyldichlorophosphine (with reactive P–Cl bonds) is moisture-sensitive and prone to hydrolysis .

- Biological Activity : Unlike Benzethonium chloride (a quaternary ammonium compound), phosphonium salts are less commonly used as antimicrobials due to differences in cell membrane interaction mechanisms .

Catalytic Performance in Organic Reactions

Phase-Transfer Catalysis (PTC):

- This compound outperforms BTPPC in aqueous-organic biphasic systems due to its balanced hydrophilicity. For example, in nucleophilic fluorination reactions, it achieves >90% yield in water-toluene systems, whereas BTPPC requires higher temperatures for comparable efficiency .

- BTPPC , with its lipophilic triphenyl groups, excels in organic-phase-dominated reactions, such as Wittig olefination, where it stabilizes ylides and improves stereoselectivity .

Comparison with Organometallic Catalysts:

- Benzylidene-bis(triphenylphosphine)ruthenium dichloride (CAS: 172222-30-9) is an organometallic catalyst used in hydrogenation and olefin metathesis. Unlike phosphonium salts, it operates via transition-metal redox cycles, enabling distinct reaction pathways (e.g., C=C bond rearrangement) .

Biological Activity

Benzyltriethylphosphonium chloride (BTEPC) is a quaternary ammonium salt that has garnered attention for its diverse biological activities and applications in various fields, including medicinal chemistry and materials science. This article provides a detailed overview of the biological activity of BTEPC, supported by data tables, case studies, and research findings.

BTEPC is characterized by its phosphonium cation, which plays a crucial role in its biological interactions. The compound is soluble in polar solvents such as water and alcohol but insoluble in non-polar solvents like acetone. Its structure can be represented as follows:

Biological Activity Overview

BTEPC exhibits a range of biological activities, including antibacterial, antifungal, and potential anticancer properties. The following sections detail these activities based on recent studies.

Antibacterial Activity

Several studies have evaluated the antibacterial properties of BTEPC against various bacterial strains. For instance:

- Inhibition Zones : In vitro studies using the disc diffusion method showed that BTEPC exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria. For example, it displayed an inhibition zone of 16.0 mm against Escherichia coli at a concentration of 500 µg/mL .

- Minimum Inhibitory Concentration (MIC) : The MIC values for BTEPC against Staphylococcus aureus and Bacillus subtilis were reported to be 1.25 mg/mL, indicating its effectiveness as an antibacterial agent .

| Bacterial Strain | Inhibition Zone (mm) | MIC (mg/mL) |

|---|---|---|

| Escherichia coli | 16.0 | 1.25 |

| Staphylococcus aureus | N/A | 1.25 |

| Bacillus subtilis | N/A | 1.25 |

Antifungal Activity

BTEPC has also been investigated for its antifungal properties:

- Fungal Strains : Studies have shown that BTEPC has significant activity against Candida albicans, with an MIC value of 0.156 mg/mL, suggesting strong antifungal potential .

Anticancer Potential

Recent research has explored the anticancer properties of BTEPC:

- Cell Viability Studies : BTEPC was found to induce apoptosis in cancer cell lines, with specific mechanisms involving cell cycle arrest at the G2/M phase .

- Selectivity Index : The selectivity index for BTEPC was reported to be greater than 10 in certain cancer models, indicating its potential for selective targeting of cancer cells while sparing normal cells .

Synthesis and Evaluation

A study focused on synthesizing benzyltriethylphosphonium acetates from benzyl alcohols demonstrated the compound's utility in organic synthesis and its subsequent evaluation as an anti-Trypanosoma cruzi agent. The research highlighted the importance of substituent effects on yield and reaction times, showcasing the compound's versatility in medicinal chemistry applications .

Molecular Docking Studies

Molecular docking studies have provided insights into the binding affinity of BTEPC with bacterial targets such as DNA gyraseB from E. coli. The results indicated favorable binding interactions comparable to established antibiotics like ciprofloxacin, reinforcing its potential as a lead compound in drug development .

Q & A

Q. What are the standard synthetic methods for preparing benzyltriethylphosphonium chloride, and how can its purity be verified?

Answer: this compound is typically synthesized via nucleophilic substitution between benzyl chloride and triethylphosphine under anhydrous conditions. A common adaptation involves refluxing stoichiometric amounts of benzyl chloride and triethylphosphine in an inert solvent (e.g., dichloromethane or acetonitrile) for 1–2 hours . After purification via recrystallization or column chromatography, purity is assessed using:

- 1H/31P NMR spectroscopy : To confirm absence of unreacted triethylphosphine or benzyl chloride.

- Elemental analysis : To verify C, H, and P content (e.g., molecular formula C13H22ClP , molecular weight 244.747 ).

- Melting point determination : Compare observed values with literature data (if available).

Q. How should this compound be stored to maintain stability in laboratory settings?

Answer:

- Storage : Keep in airtight containers under inert gas (e.g., argon) to prevent hydrolysis. Desiccate at 2–8°C in a dark environment.

- Stability monitoring : Periodically check via TLC or NMR for degradation products (e.g., phosphine oxides or benzyl alcohol). Stability is pH-sensitive; avoid exposure to moisture or acidic conditions .

Q. What spectroscopic techniques are most effective for characterizing this compound?

Answer:

- 31P NMR : Primary tool for confirming phosphonium salt formation (δ ≈ 25–30 ppm for trialkylphosphonium chlorides).

- FT-IR : Look for P–C stretching vibrations (~1,100 cm⁻¹) and absence of P–H bonds (~2,300 cm⁻¹).

- Mass spectrometry (ESI-MS) : Verify molecular ion peaks ([M-Cl]⁺ expected at m/z 209.15) .

Advanced Research Questions

Q. How can this compound be utilized in ionic liquid synthesis, and what physicochemical properties are critical for such applications?

Answer: this compound serves as a precursor for low-melting ionic liquids when paired with anions like bis(trifluoromethylsulfonyl)amide ([NTf₂]⁻). Key considerations:

- Anion exchange : Perform metathesis with LiNTf₂ in aqueous/organic biphasic systems to isolate the ionic liquid.

- Physicochemical properties : Measure conductivity (via impedance spectroscopy), viscosity (rotational rheometry), and thermal stability (TGA). For example, benzyl-substituted phosphonium ionic liquids exhibit conductivities >1 mS/cm at 25°C and decomposition temperatures >300°C .

Table 1: Representative Data for Benzyltriethylphosphonium-Based Ionic Liquids

| Property | Value Range | Measurement Method |

|---|---|---|

| Melting point (°C) | < -20 | Differential Scanning Calorimetry |

| Conductivity (mS/cm, 25°C) | 1.2–2.5 | Electrochemical Impedance Spectroscopy |

| Viscosity (cP, 25°C) | 150–300 | Rotational Rheometry |

Q. How should researchers address contradictory data in catalytic applications of this compound (e.g., unexpected byproducts in Wittig reactions)?

Answer: Contradictions often arise from reaction conditions or impurities. Mitigation strategies:

- Control moisture : Use molecular sieves or dry solvents to suppress hydrolysis.

- Optimize stoichiometry : Excess ylide (from phosphonium salt) may lead to side reactions; titrate aldehyde equivalents.

- Byproduct analysis : Employ GC-MS or HPLC to identify species (e.g., benzyl alcohol from hydrolysis) and adjust reaction pH or temperature .

Q. What advanced computational methods can predict the reactivity of this compound in organocatalytic systems?

Answer:

- DFT calculations : Model transition states for ylide formation and alkene addition steps (e.g., using Gaussian or ORCA).

- Molecular dynamics (MD) : Simulate solvent effects on ion-pair interactions in ionic liquids.

- QSPR models : Correlate phosphonium cation structure (e.g., alkyl chain length) with catalytic activity .

Methodological Guidelines

Q. How to design reproducible experiments using this compound in multi-step syntheses?

Answer:

- Document reaction parameters : Include solvent purity, temperature (±0.5°C), and mixing rates.

- Validate intermediates : Use inline IR or LC-MS to monitor reaction progress.

- Reference controls : Compare results with established protocols (e.g., Wittig reactions using benzyltriphenylphosphonium chloride ).

Q. What safety protocols are essential when handling this compound in catalytic studies?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.